molecular formula C16H12N4O B2997064 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396791-45-9

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2997064
CAS No.: 1396791-45-9
M. Wt: 276.299
InChI Key: OZUVGVYIHAWVIQ-UHFFFAOYSA-N
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Description

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core linked to a pyrazolo[1,5-a]pyridine moiety through a cyano group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core while introducing a cyano group . This reaction utilizes N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the [3+2] cycloaddition reaction and the availability of starting materials suggest that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.

    Substitution: The benzamide and pyrazolo[1,5-a]pyridine moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or pyrazolo[1,5-a]pyridine rings.

Scientific Research Applications

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is unique due to its specific combination of a benzamide core and a pyrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-9-12-4-3-5-13(8-12)16(21)18-10-14-11-19-20-7-2-1-6-15(14)20/h1-8,11H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUVGVYIHAWVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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